

DL-Isocitric acid trisodium salt hydrate vs anhydrous form.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Isocitric acid trisodium salt*

Cat. No.: *B032071*

[Get Quote](#)

An in-depth technical guide on the core differences and applications of **DL-Isocitric acid trisodium salt** hydrate and its anhydrous form, tailored for researchers, scientists, and drug development professionals.

Introduction

DL-Isocitric acid, a structural isomer of citric acid, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.^{[1][2][3]} Its trisodium salt is commercially available in two primary forms: hydrated and anhydrous. The key distinction lies in the presence of water molecules within the crystal structure of the hydrated salt.^{[4][5]} These water molecules, known as the water of crystallization, are chemically bonded to the salt and can influence its physical and chemical properties, such as molecular weight, stability, and solubility.^{[4][6]} For researchers and drug development professionals, understanding the nuances between the hydrated and anhydrous forms is critical for ensuring accuracy in experimental design, formulation development, and the interpretation of results.^{[5][6]}

Physicochemical Properties: A Comparative Analysis

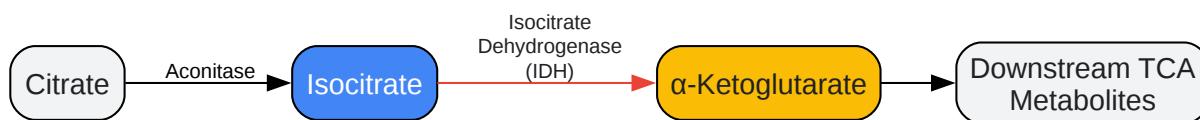
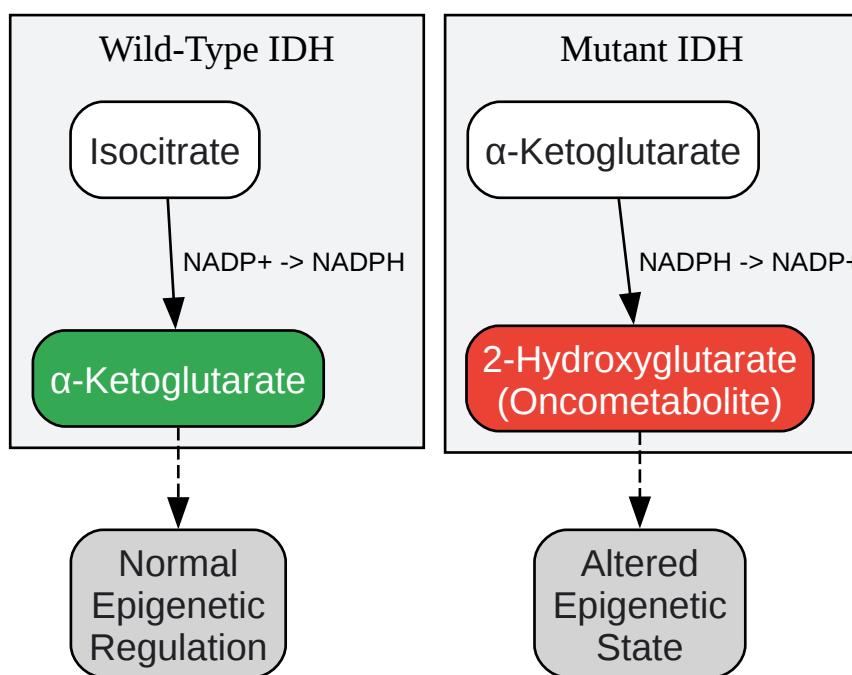

The presence or absence of water of hydration leads to distinct physicochemical characteristics. The anhydrous form provides the exact molecular weight of the salt, whereas the hydrated form's weight varies depending on the number of water molecules present.^[7] This is a critical consideration for preparing solutions of precise concentrations.

Table 1: Summary of Physicochemical Data

Property	DL-Isocitric acid trisodium salt hydrate	DL-Isocitric acid trisodium salt anhydrous
Molecular Formula	$C_6H_5Na_3O_7 \cdot xH_2O$ [7][8]	$C_6H_5Na_3O_7$ [9][10][11]
Molecular Weight	258.07 g/mol (anhydrous basis) [7][8][10]	258.07 g/mol [7][10][11][12]
Appearance	White to off-white crystalline powder [1][2]	White crystalline powder [3]
Water Content	Variable, can be up to ~20% [1][9]	None
Solubility	Soluble in water [3][8]	Soluble in water [3]
Stability	Stable for ≥ 4 years at -20°C [8]	Hygroscopic; absorbs moisture from the air [2]
Storage	-20°C [8] or 2-8°C in a dry place [3][13]	Keep container tightly closed in a dry, well-ventilated place [3][13]
Purity (Typical)	$\geq 93\text{-}95\%$ [7][8][9]	$\geq 93\text{-}95\%$ [7][8][9]

Biological Significance and Key Signaling Pathways


Isocitrate is a crucial substrate in the TCA cycle, where it is oxidatively decarboxylated by the enzyme isocitrate dehydrogenase (IDH) to form α -ketoglutarate. [1] This reaction is a rate-limiting step in cellular metabolism and a source of NADPH, which is essential for biosynthetic reactions and antioxidant defense.

[Click to download full resolution via product page](#)

Caption: Role of Isocitrate in the Tricarboxylic Acid (TCA) Cycle.

In the context of drug development, particularly in oncology, mutations in the IDH enzyme are of significant interest. These mutations confer a new, "neomorphic," activity, causing the enzyme to convert α -ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, and is a driver in various cancers like glioma and acute myeloid leukemia.

[Click to download full resolution via product page](#)

Caption: Metabolic shift resulting from wild-type vs. mutant IDH activity.

Experimental Protocols

Accurate and reproducible experimental results begin with meticulous sample preparation and quantification. The choice between the hydrated and anhydrous salt directly impacts these initial steps.

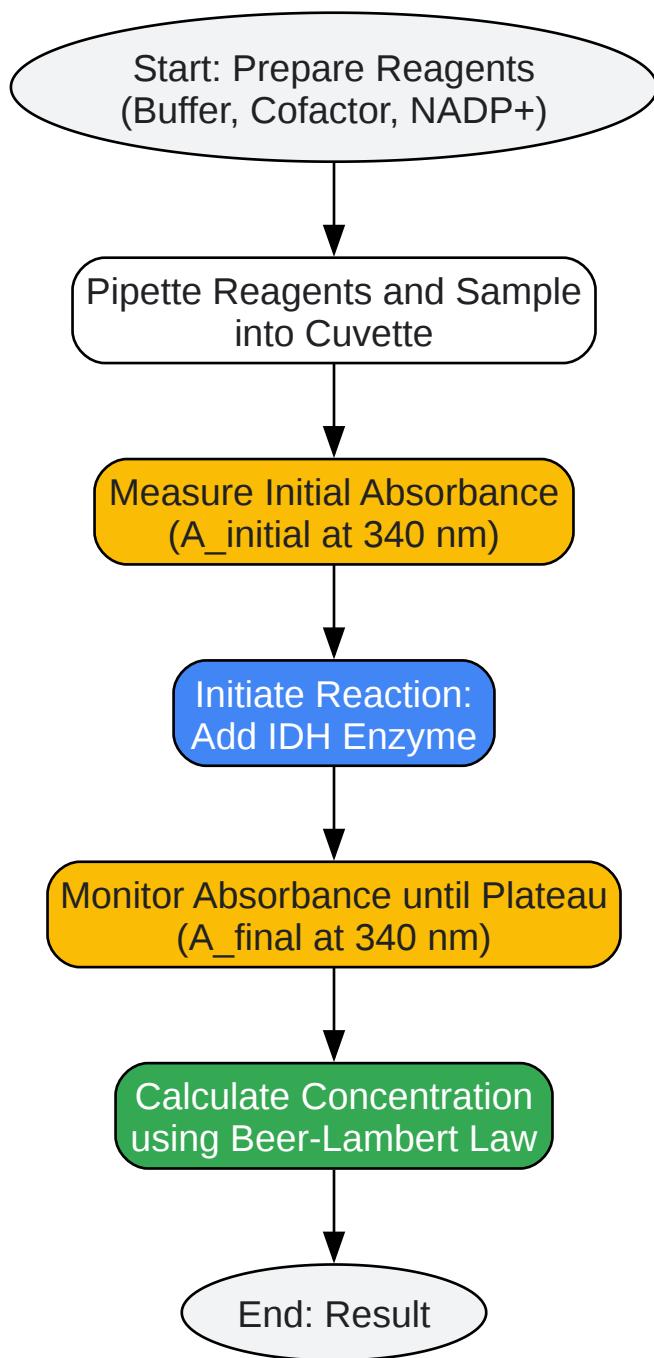
Preparation of a Standard Stock Solution (e.g., 100 mM)

Objective: To prepare a precisely concentrated stock solution for use in enzyme kinetics, cell culture, or as a calibration standard.

Methodology:

- Form Selection: For highest accuracy, the anhydrous form is preferred as its molecular weight is constant. If using the hydrated form, consult the Certificate of Analysis (CoA) for the specific water content of the lot to correct the mass calculation.
- Mass Calculation (Anhydrous):
 - Target: 100 mL of a 100 mM solution.
 - MW = 258.07 g/mol .
 - Mass = $0.1 \text{ L} \times 0.1 \text{ mol/L} \times 258.07 \text{ g/mol} = 2.581 \text{ g.}$
- Mass Calculation (Hydrate):
 - Assume CoA indicates a water content of 15% (w/w).
 - Corrected MW = $\text{MW_anhydrous} / (1 - \% \text{water}) = 258.07 / (1 - 0.15) = 303.61 \text{ g/mol} .$
 - Mass = $0.1 \text{ L} \times 0.1 \text{ mol/L} \times 303.61 \text{ g/mol} = 3.036 \text{ g.}$
- Procedure:
 - Accurately weigh the calculated mass of the salt using an analytical balance.
 - Quantitatively transfer the powder to a 100 mL volumetric flask.
 - Add ~70 mL of high-purity water (or desired buffer) and swirl until the solid is completely dissolved.
 - Carefully add more solvent to bring the volume to the 100 mL calibration mark.
 - Cap and invert the flask 15-20 times to ensure homogeneity.
 - Sterile-filter if required for cell-based assays. Store aliquots at -20°C.

Quantification by Isocitrate Dehydrogenase (IDH) Enzymatic Assay


Objective: To determine the concentration of isocitrate in a sample.

Methodology:

- Principle: The assay measures the activity of NADP⁺-dependent isocitrate dehydrogenase. The enzyme specifically converts isocitrate to α -ketoglutarate, which is coupled to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.
- Reagents:
 - Assay Buffer: 100 mM Tris-HCl, pH 8.0.
 - Cofactor Solution: 10 mM MnCl₂ or MgCl₂.
 - Substrate Solution: 10 mM NADP⁺.
 - Enzyme: NADP⁺-dependent Isocitrate Dehydrogenase.
 - Sample: Solution containing an unknown concentration of isocitrate.
- Procedure:
 - In a 1 mL quartz cuvette, combine 900 μ L of Assay Buffer, 50 μ L of Cofactor Solution, and 30 μ L of NADP⁺ solution.
 - Add 10-50 μ L of the sample. Adjust the final volume to 990 μ L with Assay Buffer.
 - Mix by pipetting and place the cuvette in a spectrophotometer. Record the initial absorbance at 340 nm (A_{initial}).
 - Initiate the reaction by adding 10 μ L of the IDH enzyme solution.
 - Continuously monitor the absorbance at 340 nm until the reading stabilizes (reaction completion). Record the final absorbance (A_{final}).

- Calculation:

- Calculate the change in absorbance: $\Delta A = A_{\text{final}} - A_{\text{initial}}$.
- Use the Beer-Lambert law to determine the concentration of NADPH produced, which is stoichiometric to the initial isocitrate concentration.
- Concentration (mM) = $(\Delta A \times V_{\text{total}}) / (\epsilon \times l \times V_{\text{sample}})$, where ϵ (molar absorptivity of NADPH) = $6.22 \text{ mM}^{-1}\text{cm}^{-1}$, l (path length) = 1 cm, V_{total} is the total reaction volume, and V_{sample} is the volume of the sample added.

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic quantification of isocitrate.

Conclusion for Drug Development and Research

- Anhydrous Form: This form is the gold standard for applications requiring high accuracy in concentration, such as preparing analytical standards, performing enzyme kinetic studies,

and in formulations where water content is a critical parameter. Its hygroscopic nature necessitates careful handling and storage in a desiccated environment.[2][13]

- **Hydrate Form:** The hydrated salt is suitable for general-purpose use where slight variations in concentration are acceptable. It is often more cost-effective and less sensitive to ambient humidity during brief handling periods. However, for quantitative work, the specific water content of the batch must be factored into all calculations to prevent significant errors.

The selection between the hydrated and anhydrous forms of **DL-Isocitric acid trisodium salt** is not trivial. It is a decision that impacts the precision, reproducibility, and validity of experimental data. A comprehensive understanding of their distinct properties empowers researchers to make informed choices that align with the specific demands of their scientific inquiries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-Isocitric acid trisodium salt hydrate (1313437-26-1) for sale [vulcanchem.com]
- 2. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]
- 3. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]
- 4. difference.wiki [difference.wiki]
- 5. differencebetween.com [differencebetween.com]
- 6. uyir.at [uyir.at]
- 7. DL-异柠檬酸 三钠盐 水合物 ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 205010010 [thermofisher.com]
- 10. DL-Isocitric acid, trisodium salt hydrate, 95% | Fisher Scientific [fishersci.ca]
- 11. Isocitric acid, dl- | C6H5Na3O7 | CID 168942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DL-Isocitric Acid Trisodium Salt Hydrate | CymitQuimica [cymitquimica.com]
- 13. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [DL-Isocitric acid trisodium salt hydrate vs anhydrous form.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032071#dl-isocitric-acid-trisodium-salt-hydrate-vs-anhydrous-form]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com